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A comprehensive guide for researchers and drug development professionals on the
pharmacokinetic and metabolic profiles of cocaine following oral and intravenous
administration.

This guide provides a detailed comparison of the physiological and biochemical effects of
cocaine when administered orally versus intravenously. The data presented is compiled from
peer-reviewed scientific literature, offering a robust resource for understanding the disposition
of cocaine and its metabolites in the human body.

Pharmacokinetic Profile of Cocaine: Oral vs.
Intravenous

The route of administration significantly alters the pharmacokinetic profile of cocaine,
influencing its bioavailability, the peak concentration it reaches in the plasma (Cmax), and the
time it takes to reach that peak (Tmax).

Oral administration of cocaine results in a lower bioavailability compared to the intravenous
route due to first-pass metabolism in the liver and intestines.[1] A study involving 14 healthy
participants with histories of cocaine use demonstrated that the mean oral bioavailability of
cocaine was 0.32 after a 100 mg dose and 0.45 after a 200 mg dose.[1][2][3][4][5] In contrast,
intravenous administration provides 100% bioavailability.
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The peak plasma concentration of cocaine is substantially lower and is reached more slowly
following oral ingestion compared to intravenous injection. This results in a "rightward and
downward shift in the concentration-time profile" for oral cocaine.[1][2][3][4][5][6]

Pharmacokinetic

40 mg Intravenous 100 mg Oral 200 mg Oral
Parameter
Bioavailability 100% 32%[1][21[31[41[5] 45%[1][2][3][4][5]
Cmax (ng/mL) 159.8 (£ 11.4) 125.8 (£ 14.1) 227.1 (£ 21.2)
Tmax (h) 0.08 (+ 0.0) 1.2 (+0.1) 1.1 (x0.1)
AUC (h-ng/mL) 185.3 (+ 17.5) 150.8 (+ 24.1) 382.4 (+ 61.1)
Clearance

, 32.7 (£ 2.9) 116.2 (£ 18.2) 87.5 (+ 13.6)

(mL/min/kg)
Volume of Distribution

1.3(x0.1) 4.2 (£0.7) 2.9(x0.4)

(L/kg)

Data presented as mean (£ SEM). Cmax = Maximum plasma concentration, Tmax = Time to
reach maximum plasma concentration, AUC = Area under the plasma concentration-time

curve.

Metabolite Formation: A Tale of Two Routes

The metabolic fate of cocaine is also heavily influenced by the route of administration. Oral
cocaine administration leads to significantly higher concentrations of its major metabolites,
benzoylecgonine (BZE) and ecgonine methyl ester (EME), compared to intravenous
administration.[1][2][3][5][6] Furthermore, minor metabolites are also detected in greater
concentrations after oral intake.[1][2][3][5][6]

The area-under-the-curve (AUC) metabolite-to-parent ratios for BZE and EME are notably
higher following oral administration, indicating more extensive metabolism.[1][2][3][5][6]
Interestingly, these ratios were highest after the lower oral dose (100 mg), suggesting that
some metabolic pathways may become saturated at higher doses.[3]
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Metabolite 40 mg Intravenous 100 mg Oral 200 mg Oral
Benzoylecgonine

179.9 (+ 14.7) 344.4 (£ 29.8) 545.8 (£ 47.9)
(BZE) Cmax (ng/mL)
Benzoylecgonine

2.6 (£ 0.3) 2.8 (£ 0.3) 4.1(x0.4)
(BZE) Tmax (h)
Benzoylecgonine

1290.0 (+ 112.9) 2914.8 (+ 280.4) 5060.0 (+ 540.3)
(BZE) AUC (h-ng/mL)
Ecgonine Methyl Ester

37.1(x4.4) 111.4 (+ 14.2) 206.5 (+ 24.1)
(EME) Cmax (ng/mL)
Ecgonine Methyl Ester

2.1(x0.4) 2.8 (£ 0.3) 3.1(x0.3)
(EME) Tmax (h)
Ecgonine Methyl Ester

205.8 (£ 27.0) 1153.9 (= 161.7) 2246.8 (+ 286.1)

(EME) AUC (h-ng/mL)

Data presented as mean (+x SEM). Cmax = Maximum plasma concentration, Tmax = Time to
reach maximum plasma concentration, AUC = Area under the plasma concentration-time
curve.

Experimental Protocols

The data presented in this guide is primarily derived from a within-subject study that
characterized the bioavailability and pharmacokinetics of oral cocaine.

Study Design: Fourteen healthy inpatient participants with current histories of cocaine use were
administered two oral doses (100 mg and 200 mg) and one intravenous dose (40 mg) of
cocaine during three separate dosing sessions.[1][2][3][4][5]

Sample Collection and Analysis: Plasma samples were collected for up to 24 hours after
dosing.[1][2][3][4][5] The concentrations of cocaine and its metabolites were determined using
gas chromatography-mass spectrometry (GC-MS).[1][2][3][4][5]

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-
compartmental analysis.[1][2][3][4][5]
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Visualizing the Processes

To better understand the experimental design and the metabolic transformation of cocaine, the

following diagrams are provided.

Dosing Sessions

ollection Analysis

EEESGLIE 100 mg Oral Cocaine
Participant Recruitment Sample
A\
(P SEmplEs GC-MS Analysis Pharmacokinetic Analysis
post-dose)

14 Healthy Participants Session 2 .
200 mg Oral Cocaine (uUp to 24h

(with history of cocaine use)
A
Session 3
40 mg IV Cocaine

Click to download full resolution via product page

Caption: Experimental workflow for comparing oral and intravenous cocaine administration.
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Caption: Primary metabolic pathways of cocaine in the human body.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Cocaine Administration and Metabolite Formation]. BenchChem, [2025]. [Online PDF].
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intravenous-cocaine-administration-and-metabolite-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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